2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate is a complex organic compound with the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The cyclohexyl ring is functionalized with appropriate substituents, followed by the introduction of acetyloxy groups at the 2,3-positions of the propanoate moiety. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct structural and functional properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate is employed in studying enzyme mechanisms and metabolic pathways. Its interactions with biological macromolecules provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific applications.
Mechanism of Action
The mechanism by which 2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexanol
2-Isopropyl-5-methylcyclohexyl acetate
2-Isopropyl-5-methylcyclohexyl benzoate
Uniqueness: 2-Isopropyl-5-methylcyclohexyl 2,3-bis(acetyloxy)propanoate stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
69502-99-4 |
---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2,3-diacetyloxypropanoate |
InChI |
InChI=1S/C17H28O6/c1-10(2)14-7-6-11(3)8-15(14)23-17(20)16(22-13(5)19)9-21-12(4)18/h10-11,14-16H,6-9H2,1-5H3 |
InChI Key |
UTLHWAMQPOGISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(COC(=O)C)OC(=O)C)C(C)C |
Origin of Product |
United States |
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